5-(Aminomethyl)-2-methylpyrimidin-4-amine
Overview
Description
4-amino-5-aminomethyl-2-methylpyrimidine is an aminopyrimidine compound having its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively. It is a conjugate base of a 4-amino-5-ammoniomethyl-2-methylpyrimidine.
Scientific Research Applications
5-HT(1A) Partial Agonists
Aminopyrimidine derivatives, including those related to 5-(aminomethyl)-2-methylpyrimidin-4-amine, have been evaluated for their potency as 5-HT(1A) partial agonists, indicating their potential in neuropharmacology. The derivatives showed moderate potency and improved metabolic stability, which is significant for drug development (Dounay et al., 2009).
HIV and Kinesin Eg5 Inhibitors
Pyrimidine derivatives synthesized via Suzuki cross-coupling reactions, including those related to this compound, have been investigated as potential inhibitors for HIV and kinesin Eg5. However, these derivatives did not exhibit selectivity in their inhibitory action (Al-Masoudi et al., 2014).
Chemical Reactions and Structures
Studies on the reactions of this compound derivatives with various agents like formamidine salts have led to the synthesis of novel compounds and helped in understanding their chemical structures. Such studies are crucial for expanding the knowledge of organic chemistry and developing new synthetic methods (Evans & Robertson, 1973).
Thiamine Synthesis
This compound has been utilized as a key intermediate in the synthesis of Vitamin B1 (thiamine). Its synthesis and structural analysis are important for understanding the biosynthesis pathways of essential vitamins (Zhao et al., 2012).
Kokumi Taste Enhancement
Thiamine-based compounds, which include derivatives of this compound, can enhance the kokumi taste, a characteristic taste quality in certain foods. This application is particularly relevant in food chemistry (Brehm et al., 2019).
Drug Discovery
The compound has been explored in various drug discovery efforts, including as a potential antagonist for A2B adenosine receptors, which are significant in treating conditions like hypertension (Vidal et al., 2007).
Future Directions
While specific future directions for “5-(Aminomethyl)-2-methylpyrimidin-4-amine” are not available, research in the field of organic and medicinal chemistry continues to explore new synthetic methods, potential biological activities, and applications of pyrimidine derivatives and other organic compounds .
Mechanism of Action
Target of Action
The primary target of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is the Dipeptidyl peptidase 4 . This enzyme plays a significant role in the breakdown of certain proteins and peptides in the body, contributing to various physiological processes.
Biochemical Pathways
The compound is involved in the thiamine salvage pathway . It catalyzes the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine . This reaction is part of the thiamine salvage pathway, which is crucial for the regeneration of thiamine from degraded products present in the environment .
Biochemical Analysis
Biochemical Properties
5-(Aminomethyl)-2-methylpyrimidin-4-amine is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHTVFCSKFMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241713 | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-02-3 | |
Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylpyrimidine-5-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using continuous flow synthesis for producing 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate of Vitamin B1?
A1: Both provided research articles focus on the development of a fully continuous flow synthesis method for producing this compound. [, ] This approach offers several advantages over traditional batch processes, including:
- Enhanced Efficiency and Scalability: Continuous flow processes generally offer higher throughput and are easier to scale up for larger-scale production. []
- Improved Safety: By handling smaller quantities of reagents at any given time within a controlled environment, continuous flow chemistry can enhance safety, particularly for reactions involving hazardous intermediates. []
- Waste Reduction: Continuous flow processes tend to be more environmentally friendly due to their potential for higher reaction yields and reduced waste generation compared to batch processes. []
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